molecular formula C11H15ClFNO2 B8128455 Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride

Cat. No.: B8128455
M. Wt: 247.69 g/mol
InChI Key: YIGQQBLHNUXVRG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15ClFNO2 and a molecular weight of 247.69 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluoro-3-methylbenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the esterification of the amine with methyl chloroformate to yield the desired product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGQQBLHNUXVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)OC)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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